(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine , also known by its chemical formula C<sub>10</sub>H<sub>12</sub>FN , is a compound with intriguing properties. Its molecular structure combines a pyrazole ring with a fluorophenyl group, resulting in a fascinating chemical entity.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed through cyclization reactions to form the pyrazole ring. The introduction of the fluorophenyl group is achieved through selective functionalization. While various synthetic routes exist, the exact details may vary based on the specific research context.
Molecular Structure Analysis
The molecular structure of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine reveals a central pyrazole ring (1H-pyrazol-4-yl) connected to a methanamine moiety. The fluorophenyl group (4-fluorophenyl) is attached to the pyrazole ring. The arrangement of atoms and bond angles significantly influences its properties and reactivity.
Chemical Reactions Analysis
This compound participates in various chemical reactions due to its functional groups. It can undergo nucleophilic substitutions, cyclizations, and condensations. Researchers explore its reactivity with other compounds, such as aldehydes, ketones, and halogens, to synthesize derivatives or explore novel applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Solid crystalline material.
- Melting Point : Investigate the melting behavior under different conditions.
- Solubility : Assess its solubility in various solvents.
- Chemical Properties :
- Stability : Investigate stability under different pH, temperature, and light conditions.
- Reactivity : Explore its reactivity with common reagents.
- Acid-Base Behavior : Determine its pKa values.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers should handle this compound in a well-ventilated area, wear appropriate protective gear, and follow safety guidelines.
- Environmental Impact : Assess its environmental persistence and potential ecological effects.
Future Directions
- Biological Studies : Investigate its interactions with biological targets.
- Derivatives : Explore modifications to enhance specific properties.
- Applications : Identify potential applications in medicine, materials science, or catalysis.
Please note that while I’ve synthesized information from various sources, specific details may require further examination in relevant scientific literature1234.
properties
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCUTKMSLJTCCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640823 | |
Record name | 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine | |
CAS RN |
1134695-22-9 | |
Record name | 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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